

Comparative Guide to the Efficacy of PROTACs with Variable PEG Linker Lengths

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Compound of Interest

Compound Name: *Boc-NH-PEG7-acid*

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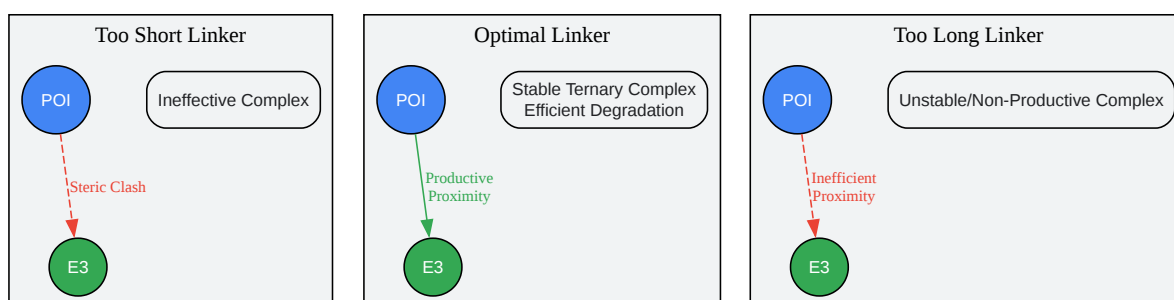
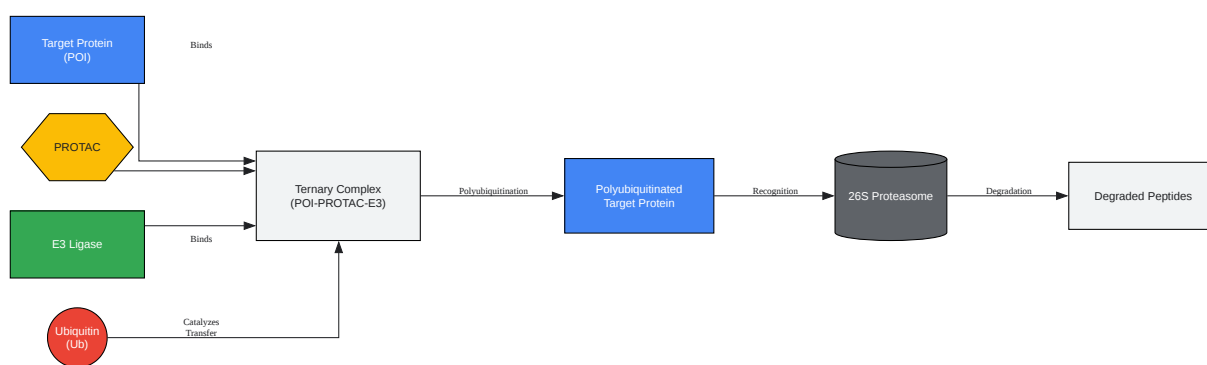
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]

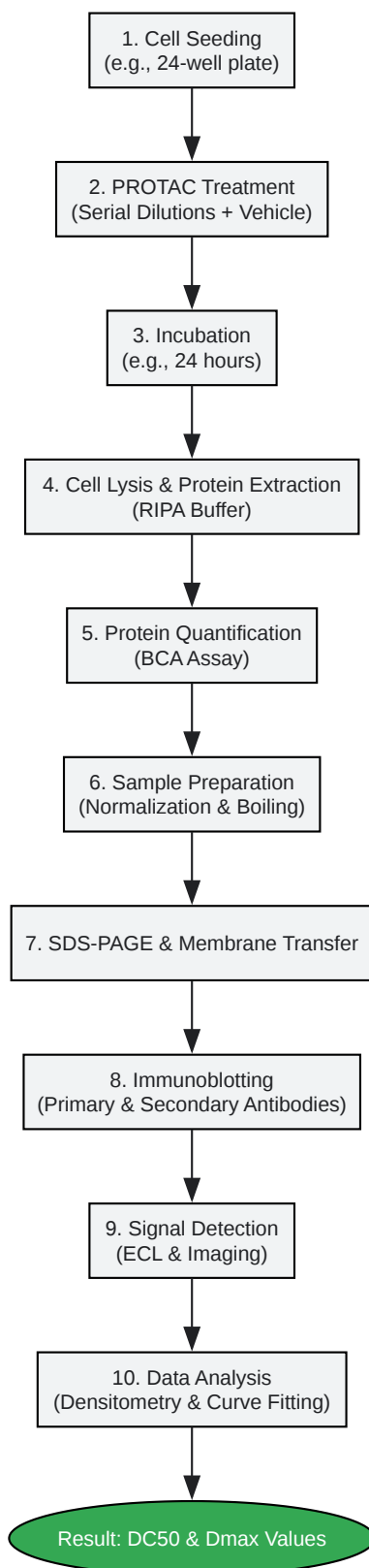
It is now unequivocally established that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3][4] Among the most common linker motifs are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and the ease with which their length can be systematically modified.[5][6] The length of the PEG linker directly governs the formation, stability, and geometry of the crucial ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.[5][6]

This guide provides a comparative analysis of PROTACs synthesized with different length PEG linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

Mechanism of Action: The Role of the Linker

A PROTAC's function begins by inducing proximity between a target protein and an E3 ligase. An optimally designed linker facilitates the formation of a stable and productive ternary complex, allowing the E3 ligase to transfer ubiquitin to lysine residues on the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.





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